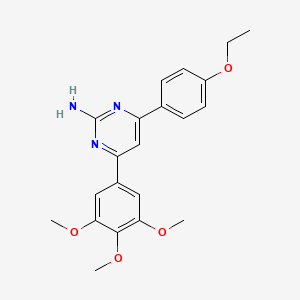

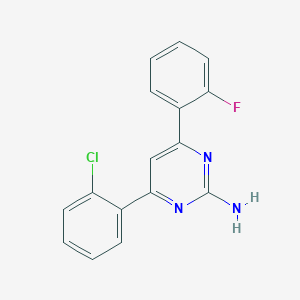

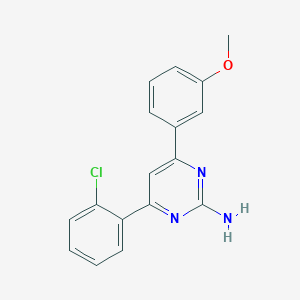

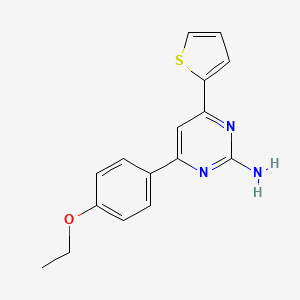

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

Target of Action

The primary targets of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are Aurora kinase A (AURKA) and methicillin-resistant Staphyoccoccus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . AURKA is a serine/threonine kinase that plays a crucial role in cell division . MRSA and VRE are bacterial strains that are resistant to multiple antibiotics .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits AURKA activity and displays antibiotic activity against MRSA and VRE .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways. By inhibiting AURKA, it causes the accumulation of the G2/M phase of the cell cycle . It also triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .

Pharmacokinetics

Its structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity .

Result of Action

The compound reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . It also displays antibiotic activity against MRSA and VRE .

Action Environment

The structure-activity relationship calculations showed that the existence of an h-bond acceptor at c-2 of the r1 position increased the activity .

实验室实验的优点和局限性

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. The advantages of using this compound in lab experiments include its low cost, its availability, and its stability. The limitations of using this compound in lab experiments include its low solubility in organic solvents and its low melting point.

未来方向

The potential applications of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are vast and there are many future directions for further research. Potential future directions for this compound research include its potential use as an anti-tumor agent, an anti-inflammatory agent, and a corrosion inhibitor. Additionally, further research into the biochemical and physiological effects of this compound, as well as its mechanism of action, is needed. Finally, further research into the safety and toxicity of this compound is also needed.

合成方法

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine can be synthesized through two different methods. The first method involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chloropyrimidine in the presence of sodium acetate and acetic acid. This reaction yields a mixture of this compound and 4,6-bis(2-chlorophenyl)pyrimidin-2-ol. The second method involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2-nitropyrimidine in the presence of sodium acetate and acetic acid. This reaction yields a mixture of this compound and 4,6-bis(2-chlorophenyl)pyrimidin-2-ol.

科学研究应用

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine has been studied for its potential applications in the medical, pharmaceutical, and industrial fields. In the medical field, this compound has been studied for its potential use as an anti-tumor agent. In the pharmaceutical field, this compound has been studied for its potential use as an anti-inflammatory agent. In the industrial field, this compound has been studied for its potential use as a corrosion inhibitor.

生化分析

Biochemical Properties

The exact biochemical properties of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are not fully characterized . It is known that several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties

Cellular Effects

This compound and its derivatives have been shown to exhibit anticancer properties . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4,6-bis(2-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSAZSUAVQNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)